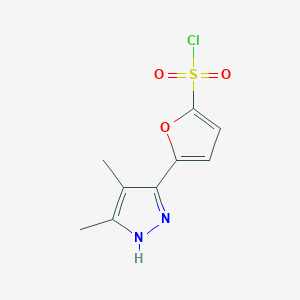
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving suitable precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Agrochemicals: Potential use in the synthesis of pesticides and herbicides.
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride would depend on its specific application. In general, the compound could interact with biological targets through its reactive sulfonyl chloride group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole and furan rings might also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)-2-furansulfonyl chloride: Lacks the methyl groups on the pyrazole ring.
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-thiophenesulfonyl chloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both 3,4-dimethyl substitutions on the pyrazole ring and the furan ring in 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride might confer unique reactivity and biological activity compared to similar compounds. These structural features could influence its binding affinity to biological targets and its overall stability and reactivity in chemical reactions.
Properties
IUPAC Name |
5-(4,5-dimethyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-5-6(2)11-12-9(5)7-3-4-8(15-7)16(10,13)14/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDBIOWIYLFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(O2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2434995.png)
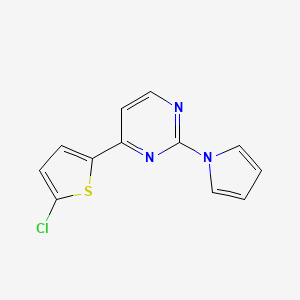
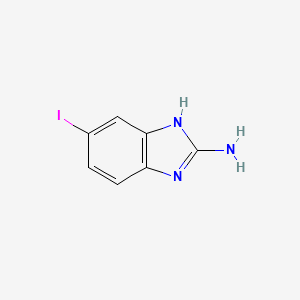
![N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2435001.png)
![2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)
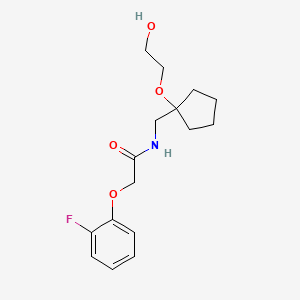
![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)
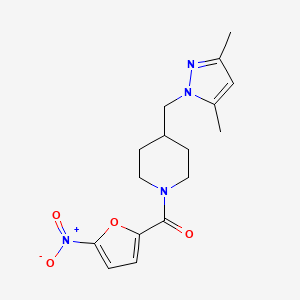
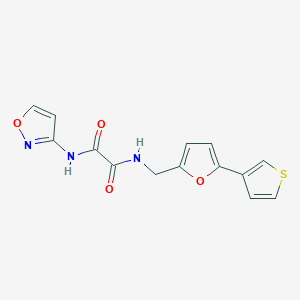
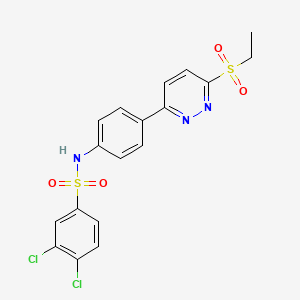
![5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2435012.png)
![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
